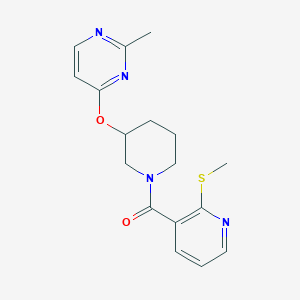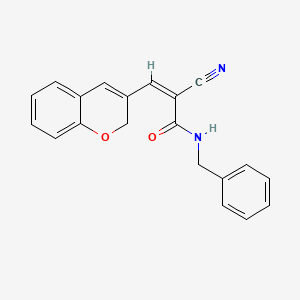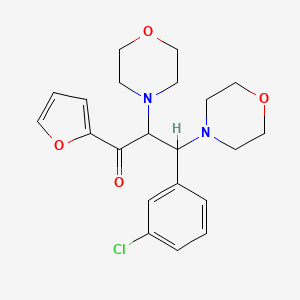![molecular formula C15H10ClNO5 B2730965 [2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 874967-00-7](/img/structure/B2730965.png)
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDP and is synthesized through a series of chemical reactions. In
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but studies suggest that it works by inhibiting specific enzymes and pathways in the body. BDP has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. BDP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation. By inhibiting these enzymes, BDP may be able to prevent or treat a variety of diseases.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that BDP can induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides in Alzheimer's disease, and inhibit the production of pro-inflammatory cytokines. BDP has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDP in lab experiments is its high purity and yield, which can help ensure accurate and reproducible results. Additionally, BDP has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using BDP is its relatively high cost compared to other compounds. Additionally, the mechanism of action of BDP is not fully understood, which may limit its potential use in certain areas of research.
Zukünftige Richtungen
There are several future directions for research on BDP. One area of research is in the development of BDP-based therapies for cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in other areas of research, such as inflammation and oxidative stress. Finally, research is needed to optimize the synthesis of BDP and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
The synthesis of BDP involves a series of chemical reactions that require specific reagents and conditions. The starting material for BDP synthesis is 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is reacted with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The resulting compound is then reacted with 6-chloropyridine-3-carboxylic acid to form the final product, BDP. The synthesis of BDP has been optimized to increase yield and purity, making it a viable option for scientific research applications.
Wissenschaftliche Forschungsanwendungen
BDP has been studied for its potential therapeutic applications in various fields of science. One area of research where BDP has shown promise is in the treatment of cancer. Studies have shown that BDP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, a hallmark of the disease. Additionally, BDP has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-14-4-2-10(6-17-14)15(19)20-7-11(18)9-1-3-12-13(5-9)22-8-21-12/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNIGXLDFILLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)


![2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730889.png)
![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2730893.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)



![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)